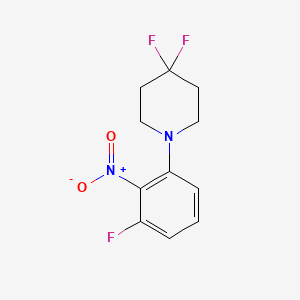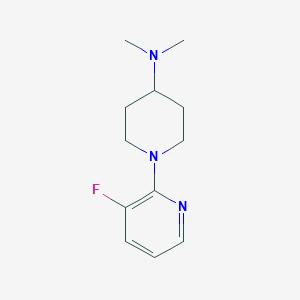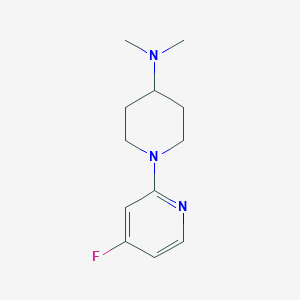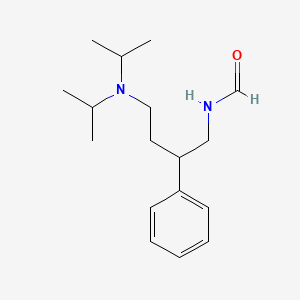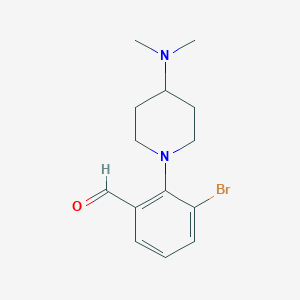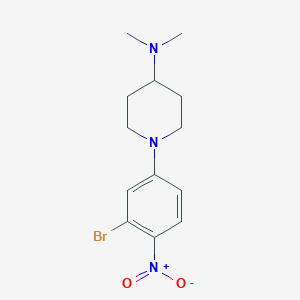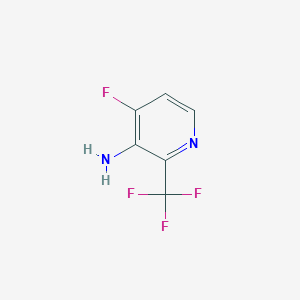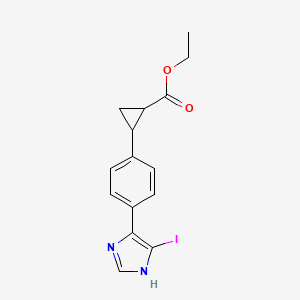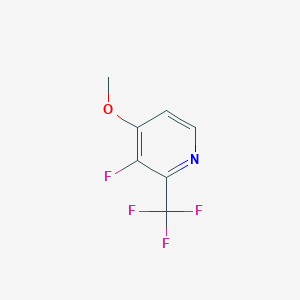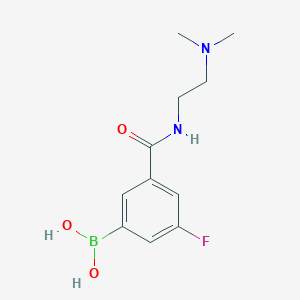
(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid
Vue d'ensemble
Description
“(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H17BN2O3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group that contains a dimethylaminoethyl moiety .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. The reaction involves the transmetalation of a boron atom from the boronic acid to a palladium complex .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 236.08 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Electrochemical Biosensors
The boronic acid moiety, as seen in compounds like (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid, is key in constructing electrochemical biosensors. These biosensors leverage the binding properties of boronic acids to detect various substances, including sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. Specifically, boronic acid-based sensors are noted for their non-enzymatic approach to glucose sensing, making them vital in diabetes management and monitoring blood glucose levels over time (Wang et al., 2014).
Drug Discovery and Development
Boronic acids, including derivatives of this compound, have been increasingly incorporated into drug discovery endeavors. These compounds are recognized for their potential to enhance drug potency and improve pharmacokinetic profiles. The unique properties of boronic acids have led to their inclusion in various medicinal compounds and the development of boronic acid-based drugs (Plescia & Moitessier, 2020).
Medical Diagnostics and Treatment
Fluorophores based on boronic acids, such as this compound, are increasingly used in medical diagnostics and treatment. These compounds are utilized for bioimaging, labeling biomolecules, and constructing multifunctional drug carriers, especially in cancer treatment. The integration of boronic acid-based fluorophores into drug carriers allows for real-time imaging of drug delivery processes, enhancing therapeutic effectiveness and providing vital diagnostic information (Marfin et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, such as “(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid”, are often used as reagents in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the pharmaceutical industry, where it is used to construct complex organic molecules .
Result of Action
The result of the action of “this compound” in a Suzuki-Miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond . This can enable the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of boronic acids like “this compound” can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The reaction is also often performed in an inert atmosphere to prevent oxidation .
Propriétés
IUPAC Name |
[3-[2-(dimethylamino)ethylcarbamoyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O3/c1-15(2)4-3-14-11(16)8-5-9(12(17)18)7-10(13)6-8/h5-7,17-18H,3-4H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKFHMPSXMAELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



